molecular formula C10H17N3O2S B2727891 Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate CAS No. 185748-21-4

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate

Cat. No.: B2727891
CAS No.: 185748-21-4
M. Wt: 243.33
InChI Key: ZOPHPATVZRBIET-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate is a sophisticated chemical intermediate of significant value in modern medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional compound features a tert-butyloxycarbonyl (Boc)-protected amine on the thiazole ring and a primary amine on the thiazole's 4-position, making it a versatile building block for linker optimization in heterobifunctional degrader design. Its primary research application lies in the synthesis of novel inhibitors targeting Bruton's tyrosine kinase (BTK), a critical protein in B-cell receptor signaling and a validated target for hematologic malignancies. For instance, this compound serves as a crucial precursor in the development of reversible and irreversible BTK inhibitors, as explored in recent patent literature [Source: Patent WO2023280112A1] . The molecule's structure allows researchers to conjugate the aminomethyl group to various E3 ligase-binding ligands (such as lenalidomide or VHL ligands) via the linker, while the carbamate-protected amine can be deprotected to furnish a secondary amine for connection to the BTK-targeting warhead. This strategic use facilitates the creation of PROTAC molecules that can recruit BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation, offering a promising therapeutic modality beyond traditional occupancy-based inhibition. The incorporation of the thiazole ring contributes beneficial physicochemical properties and is a common pharmacophore in kinase-directed compounds, further enhancing the utility of this intermediate in exploring targeted protein degradation strategies for oncology and immunological research.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5,11H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPHPATVZRBIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185748-21-4
Record name tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate exhibits several biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds containing thiazole rings can exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the interaction with bacterial enzymes, potentially leading to effective treatment options for infections caused by resistant strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation. For instance, studies have demonstrated that derivatives of thiazole can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Neuroprotective Properties : There is growing evidence that thiazole-containing compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent against infections.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection revealed that thiazole derivatives could reduce neuronal cell death induced by amyloid-beta peptides. This suggests that this compound might be beneficial in the context of Alzheimer's disease treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against bacteria
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveDecreased neuronal cell death

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, highlighting differences in substituents, functional groups, and properties:

Compound Name Molecular Formula CAS No. Key Structural Features Functional Implications
This compound (Target) C₉H₁₅N₃O₂S D8 Aminomethyl at thiazole 4-position; methyl linkage to carbamate. High reactivity due to primary amine; tert-butyl group enhances stability .
Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate C₉H₁₅N₃O₂S 5777-63-9 Amino group at thiazole 2-position (positional isomer). Reduced binding affinity in certain biological assays compared to 4-aminomethyl derivative .
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate C₁₀H₁₆N₄O₂S₂ 182120-83-8 Carbamothioyl (C(=S)NH₂) at thiazole 4-position. Enhanced hydrogen bonding potential; altered electronic properties for metal chelation .
Tert-butyl N-{5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl}carbamate C₁₄H₂₂N₂O₄S 2174002-59-4 Bulky hydroxy-tetrahydropyranyl substituent at thiazole 5-position. Increased molecular weight (314.4 g/mol); potential impact on solubility and bioavailability .
Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate C₁₀H₁₇N₃O₂S 2460757-15-5 N-methylation on carbamate. Higher lipophilicity; potential metabolic stability due to reduced amine reactivity .
Tert-butyl N-{2-[4-(aminomethyl)-1,3-thiazol-2-yl]ethyl}carbamate hydrochloride C₉H₁₆ClN₃O₂S 80882-44-6 Ethyl linker between carbamate and thiazole; hydrochloride salt. Improved crystallinity; altered solubility profile due to ionic form .

Key Research Findings

Synthetic Accessibility: The target compound is synthesized via hydrazine-mediated deprotection in ethanol, achieving 80% yield , whereas analogs like the hydrochloride salt (CAS 80882-44-6) require additional purification steps due to ionic character .

Biological Activity: The 4-aminomethyl substitution on the thiazole ring (target compound) is critical for binding to viral proteases, as demonstrated in respiratory syncytial virus (RSV) inhibitor studies . In contrast, the 2-amino positional isomer (CAS 5777-63-9) shows reduced efficacy due to steric hindrance .

Stability and Reactivity : The tert-butyl carbamate group in the target compound provides steric protection to the amine, enhancing stability under acidic conditions compared to N-methylated derivatives (e.g., CAS 2460757-15-5) .

Functional Group Impact : The carbamothioyl analog (CAS 182120-83-8) exhibits distinct reactivity in nucleophilic substitutions, making it suitable for metal-catalyzed coupling reactions .

Biological Activity

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, with the CAS number 185748-21-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N3_3O3_3S, with a molecular weight of approximately 273.352 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC11_{11}H19_{19}N3_3O3_3S
Molecular Weight273.352 g/mol
CAS Number185748-21-4
LogP2.556
Purity≥95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a thiazole derivative. A common method includes using di-tert-butyl dicarbonate and sodium azide to create an acyl azide intermediate, which then undergoes Curtius rearrangement to yield the desired carbamate.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting various physiological processes.

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can lead to altered biochemical pathways.
  • Cellular Effects : It may influence cell signaling pathways that are critical in disease states.

Therapeutic Potential

Research indicates that this compound may have applications in treating various conditions:

  • Antimicrobial Activity : Compounds similar to those containing thiazole rings have demonstrated antimicrobial properties against various pathogens.
  • Antiparasitic Effects : Studies have shown that related thiazole compounds exhibit potent activity against Trypanosoma brucei, suggesting potential uses in treating diseases like African sleeping sickness .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

  • In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the growth of certain cancer cell lines and exhibit cytotoxic effects against parasites .
    Study FocusFindings
    AntiparasiticPotent against T.b. brucei and T. congolense
    AnticancerInhibition of cancer cell proliferation
  • Pharmacokinetics : A pharmacokinetic study indicated that similar compounds showed good bioavailability and stability in vivo, which is crucial for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multi-step protection-deprotection strategies. For example, carbamate-protected intermediates (e.g., tert-butyl carbamates) are synthesized using Boc-anhydride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM. Thiazole ring formation may involve Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones. Post-synthetic purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
  • Key Data :

StepReagents/ConditionsYield (%)Reference
Boc protectionBoc₂O, NaHCO₃, THF, 0°C→RT85–90
Thiazole formationThiourea, α-bromoketone, EtOH, reflux70–75

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ 6.5–8.0 ppm for aromatic protons).
  • LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1 for C₉H₁₅N₃O₂S) and purity (>95%) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and thiazole groups) .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles, lab coat) in fume hoods to avoid inhalation/contact. Avoid strong acids/bases to prevent Boc-group cleavage .
  • Storage : Stable at –20°C under inert gas (N₂/Ar) in amber vials to prevent moisture absorption and photodegradation .

Advanced Research Questions

Q. How does the steric and electronic nature of the Boc group influence regioselectivity in subsequent functionalization reactions?

  • Methodology : The tert-butyl group provides steric shielding, directing electrophilic attacks to the 4-aminomethyl-thiazole moiety. Computational studies (DFT) reveal reduced electron density at the carbamate oxygen, limiting nucleophilic reactivity. Experimental validation includes comparative Suzuki couplings with/without Boc protection, showing >80% regioselectivity for the thiazole ring .

Q. What strategies resolve contradictions in reported stability under acidic/basic conditions?

  • Contradiction : Some studies report Boc-group stability at pH 5–7, while others note partial cleavage in aqueous buffers.
  • Resolution : Controlled stability assays (HPLC tracking) show pH-dependent degradation:

pHDegradation Half-life (h)Conditions
5.0>4825°C, 0.1 M buffer
7.412–2437°C, simulated physiological
  • Use of stabilizers (e.g., 1% BSA) mitigates hydrolysis in biological assays .

Q. How do hydrogen-bonding interactions in the crystal lattice affect solubility and bioavailability?

  • Analysis : X-ray data (e.g., CCDC entries) reveal intermolecular N–H···O bonds between carbamate and thiazole groups, forming a rigid lattice. Solubility assays in DMSO/PBS (1:4) show low solubility (0.5 mg/mL), necessitating prodrug strategies (e.g., phosphate ester derivatives) for in vivo studies .

Q. What computational models predict metabolic pathways for this compound?

  • Methodology : ADMET predictors (e.g., SwissADME) identify primary sites for cytochrome P450-mediated oxidation (thiazole ring) and glucuronidation (4-aminomethyl group). In silico docking with CYP3A4 (PDB: 4NY4) highlights binding affinity (ΔG = –8.2 kcal/mol) .

Data Contradictions and Recommendations

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 85%) arise from solvent purity or trace moisture. Use anhydrous solvents and molecular sieves for reproducibility .
  • Stability in Biological Media : Conflicting reports require context-specific validation (e.g., buffer composition, temperature) .

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